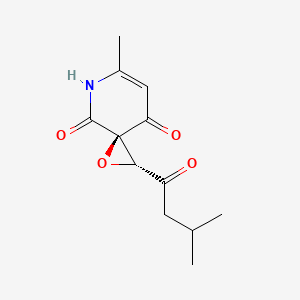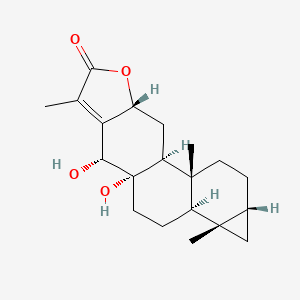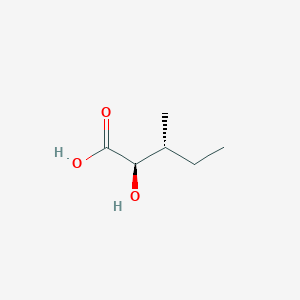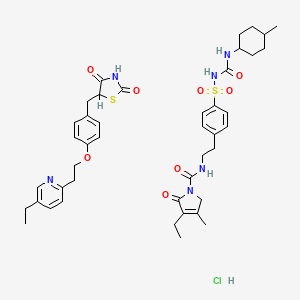
Tandemact
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tandemact is a pharmaceutical compound used in the treatment of type 2 diabetes mellitus. It is a combination of two active substances: pioglitazone and glimepiride . Pioglitazone belongs to the thiazolidinedione class, which helps to improve insulin sensitivity, while glimepiride is a sulfonylurea that stimulates the pancreas to produce more insulin . This combination is particularly useful for patients who are intolerant to metformin or for whom metformin is contraindicated .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pioglitazone involves the reaction of 5-(4-(2-(5-ethyl-2-pyridyl)ethoxy)benzyl)thiazolidine-2,4-dione with hydrochloric acid to form pioglitazone hydrochloride . Glimepiride is synthesized through the reaction of 4-methyl-N-(4-(N-((1-(p-tolyl)ethyl)carbamoyl)sulfamoyl)phenethyl)benzamide with appropriate reagents .
Industrial Production Methods
Industrial production of Tandemact involves the combination of pioglitazone hydrochloride and glimepiride in specific ratios to form tablets. The tablets are produced in various strengths, such as 30 mg/2 mg, 30 mg/4 mg, and 45 mg/4 mg . The production process includes mixing, granulation, compression, and coating to ensure uniformity and stability of the final product .
化学反应分析
Types of Reactions
Tandemact undergoes several types of chemical reactions, including:
Oxidation: Pioglitazone can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Glimepiride can be reduced under specific conditions to form its corresponding alcohol.
Substitution: Both pioglitazone and glimepiride can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide and potassium carbonate are commonly used.
Major Products Formed
Oxidation: Oxidation of pioglitazone can lead to the formation of carboxylic acids.
Reduction: Reduction of glimepiride results in the formation of alcohol derivatives.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
科学研究应用
Tandemact has several scientific research applications, including:
Chemistry: Studying the chemical properties and reactions of pioglitazone and glimepiride.
Biology: Investigating the biological effects of this compound on cellular processes and insulin sensitivity.
Medicine: Clinical research on the efficacy and safety of this compound in treating type 2 diabetes mellitus.
Industry: Development of new formulations and delivery methods for improved patient compliance.
作用机制
Tandemact works through the combined actions of pioglitazone and glimepiride. Pioglitazone enhances insulin sensitivity by activating peroxisome proliferator-activated receptor gamma (PPAR-γ) in adipose tissue, muscle, and liver, leading to increased glucose uptake and decreased glucose production . Glimepiride stimulates insulin secretion from pancreatic beta cells by binding to the sulfonylurea receptor on the ATP-sensitive potassium channels, leading to depolarization and calcium influx . This dual mechanism helps to control blood glucose levels effectively .
相似化合物的比较
Similar Compounds
Metformin: Another common medication for type 2 diabetes, but with a different mechanism of action.
Rosiglitazone: Another thiazolidinedione similar to pioglitazone but with different safety profiles.
Glyburide: Another sulfonylurea similar to glimepiride but with different pharmacokinetic properties.
Uniqueness of Tandemact
This compound is unique due to its combination of pioglitazone and glimepiride, offering a dual mechanism of action that targets both insulin sensitivity and insulin secretion. This combination is particularly beneficial for patients who are intolerant to metformin or require additional glycemic control .
属性
CAS 编号 |
834894-07-4 |
|---|---|
分子式 |
C43H55ClN6O8S2 |
分子量 |
883.5 g/mol |
IUPAC 名称 |
4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C24H34N4O5S.C19H20N2O3S.ClH/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19;1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30);3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);1H |
InChI 键 |
RWJPQBWTYNIUEF-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C.Cl |
规范 SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(5-Chloro-2-hydroxyphenyl)-5-[3,5-bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1248300.png)
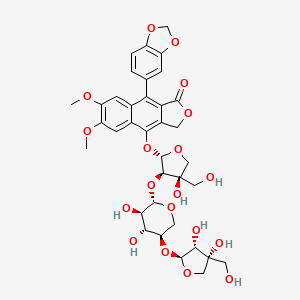
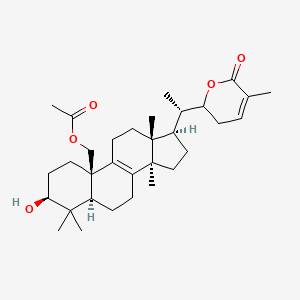
![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9,24-bis(2-hydroxy-2-methylpropyl)-6,18-diisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1248303.png)
![(3S,6S,9S,12R,14S)-3-benzyl-6-ethyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,14-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B1248304.png)
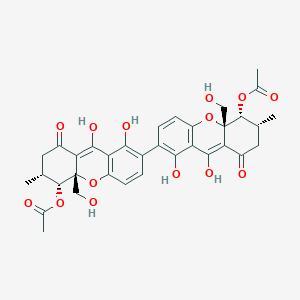
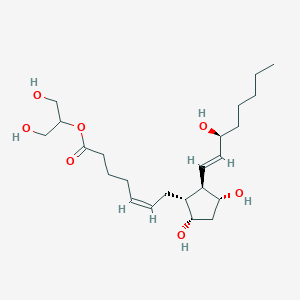
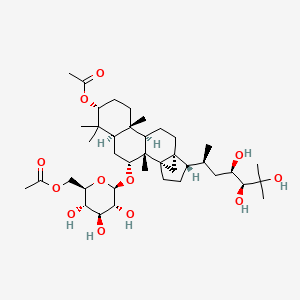
![[(1R,3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13-trimethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-22-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B1248309.png)
